

Technical Support Center: Samarium (Sm) and Neodymium (Nd) Separation via Solvent Extraction

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Compound of Interest		
Compound Name:	Samarium-144	
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solvent extraction of Samarium (Sm) and Neodymium (Nd).

Troubleshooting Guides

This section addresses specific issues that may arise during the solvent extraction process for Sm and Nd separation.

Issue 1: Formation of a Third Phase or Emulsion

Q1: My solvent extraction system has formed a stable emulsion or a third phase at the aqueous-organic interface. What causes this and how can I resolve it?

A1: Third-phase formation, an undesirable event in solvent extraction, is the splitting of the organic phase into two distinct layers.[1][2] This phenomenon, along with emulsification, can be caused by several factors:

 High Metal Loading: Excessive concentration of rare earth elements (REEs) in the organic phase can lead to the aggregation of metal-extractant complexes, resulting in phase separation.[1][2]



- Extractant Concentration: High concentrations of certain extractants, like D2EHPA, can increase the tendency for third-phase formation.[1]
- pH of the Aqueous Phase: A higher pH in the feed solution can contribute to this issue.[1]
- Inadequate Mixing/Settling: Improper agitation or insufficient settling time can lead to the formation of stable emulsions.
- Presence of Impurities: Co-extracted impurities, such as iron or aluminum, can promote emulsion formation.[3][4]

Troubleshooting Steps:

- Reduce Metal Loading: Decrease the concentration of Sm and Nd in the aqueous feed solution.
- Optimize Extractant Concentration: Lower the concentration of the extractant in the organic phase. For instance, using 5-10 v/v% D2EHPA can help avoid this issue.[1]
- Adjust pH: Lowering the pH of the aqueous feed can mitigate the problem. For example, a
 pH range of 0.5-1.5 may reduce third-phase formation when extracting a mixture of light and
 heavy REEs.[1]
- Add a Modifier: Incorporating a phase modifier, such as tri-n-butyl phosphate (TBP), into the organic phase can prevent the formation of a third phase.[1][5]
- Increase Settling Time: Allow more time for the aqueous and organic phases to separate after mixing.
- Centrifugation: For persistent emulsions, centrifugation can be an effective method for phase separation.
- Pre-treatment of Feed: If impurities are suspected, consider a pre-treatment step to remove them before solvent extraction.

Issue 2: Low Separation Factor (β) Between Sm and Nd

Troubleshooting & Optimization





Q2: The separation factor between Samarium and Neodymium in my experiment is lower than expected. What factors influence this and how can I improve it?

A2: Achieving a high separation factor is crucial for the efficient separation of Sm and Nd due to their similar chemical properties. [6] Several factors can influence the separation factor:

- pH of the Aqueous Phase: The separation factor is highly dependent on the equilibrium pH. For some systems, an increase in pH can enhance the separation factor.[7]
- Extractant Choice: The type of extractant used plays a significant role. For instance, organophosphorus extractants like PC88A are known to offer good separation factors for Sm/Nd.[7][8]
- Saponification of Extractant: Saponification (partial neutralization) of the extractant, such as PC88A, can enhance the distribution coefficients and the separation factor between Sm and Nd.[7]
- Temperature: Temperature can affect the separation factor. For a selective stripping system using EHPA with HCl-NH4Cl, the Sm/Nd separation factor was observed to decrease with increasing temperature.[9]
- Aqueous Phase Composition: The presence of certain salts, like ammonium chloride (NH4Cl), in the stripping solution can improve the separation factor.[9]

Troubleshooting Steps:

- Optimize pH: Carefully control and optimize the equilibrium pH of the aqueous phase. This is often the most critical parameter.[10]
- Evaluate Different Extractants: If feasible, test different extractants. PC88A and Cyanex 572
 are reported to have better selectivity for Sm over Nd compared to D2EHPA.[11]
- Consider Saponification: Investigate the effect of partial saponification of your acidic extractant. This can significantly improve extraction efficiency and separation.
- Control Temperature: Maintain a consistent and optimal temperature throughout the experiment. For the EHPA-HCI-NH4Cl system, lower temperatures (e.g., 0°C) yielded a



higher separation factor.[9]

 Modify the Aqueous Phase: For stripping, the addition of salts like NH4Cl to the acidic solution can enhance separation.[9]

Frequently Asked Questions (FAQs)

Q3: What are the most common extractants used for Sm/Nd separation and what are their key differences?

A3: The most commonly used extractants for Sm/Nd separation are acidic organophosphorus compounds. The choice of extractant is critical for achieving good selectivity.

Extractant	Chemical Name	Key Characteristics
D2EHPA	Di(2-ethylhexyl) phosphoric acid	Commercially available and widely studied.[9] Can sometimes lead to the formation of a third phase.[1]
PC88A	2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester	Known for higher loading capacity and better separation factors for Sm/Nd compared to D2EHPA.[8] Saponification can further enhance its performance.
Cyanex 272	Bis(2,4,4-trimethylpentyl) phosphinic acid	Tends to have lower extraction percentages but can offer higher separation factors.[12]
Cyanex 572	A mixture of phosphonic and phosphinic acids	A novel extractant designed for enhanced separation efficiency among REEs compared to traditional phosphonic acidbased extractants.[11]

Q4: How does saponification of the extractant improve the separation process?



A4: Saponification involves partially neutralizing the acidic extractant (like PC88A) with a base (e.g., NaOH or NH4OH) before the extraction process. This pre-neutralization helps to:

- Enhance Extraction Efficiency: By reducing the need for the extraction reaction to release protons, it shifts the equilibrium towards the extraction of metal ions, leading to higher distribution coefficients for both Sm and Nd.[7]
- Improve Separation Factor: Saponification can also increase the separation factor between Sm and Nd.[7]
- Control pH: It helps to maintain a more stable pH in the aqueous phase during extraction, as fewer protons are released.

However, it's important to note that the use of saponified extractants can introduce other ions (like Na+ or NH4+) into the system, which might have environmental implications.[7]

Q5: What is "stripping" in the context of solvent extraction and why is it necessary?

A5: Stripping is the process of recovering the extracted metal ions (in this case, Sm and Nd) from the loaded organic phase back into an aqueous solution.[13] It is the reverse of the extraction step. This is a crucial part of the overall process for several reasons:

- Product Recovery: It allows for the collection of the separated and purified Sm and Nd in a concentrated aqueous form.
- Regeneration of Organic Phase: After stripping, the organic phase (containing the extractant and diluent) can be recycled and reused in the extraction stage, making the process more economical and sustainable.
- Further Purification: The stripping solution can be tailored to selectively strip one element at a time if co-extraction occurred, allowing for further purification.

Common stripping agents are strong acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4). [14][15] The efficiency of stripping depends on the acid concentration and the stability of the metal-extractant complex.

Experimental Protocols

Troubleshooting & Optimization





Protocol 1: Batch Solvent Extraction for Sm/Nd Separation using PC88A

Objective: To determine the extraction efficiency and separation factor for Sm and Nd using PC88A.

Materials:

- Stock solution containing known concentrations of Sm(III) and Nd(III) in a chloride or nitrate medium.
- Organic phase: PC88A dissolved in a suitable diluent (e.g., kerosene, Socal 355L).
- pH adjustment solutions: Dilute HCl and NaOH.
- Separatory funnels.
- Mechanical shaker.
- pH meter.
- Analytical instrument for determining Sm and Nd concentrations (e.g., ICP-MS, ICP-OES).

Procedure:

- Aqueous Phase Preparation: Prepare an aqueous feed solution containing Sm and Nd at a
 desired concentration (e.g., 1 g/L of each). Adjust the initial pH to a specific value (e.g., 1.0,
 1.5, 2.0) using dilute HCl or NaOH.
- Organic Phase Preparation: Prepare the organic phase by dissolving a specific concentration of PC88A (e.g., 0.5 M) in the chosen diluent.
- Extraction:
 - In a separatory funnel, mix equal volumes of the aqueous and organic phases (e.g., 20 mL each, for an O/A ratio of 1).
 - Shake the funnel vigorously using a mechanical shaker for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.



- · Allow the phases to separate completely.
- Phase Separation and Analysis:
 - Carefully separate the aqueous and organic phases.
 - Measure the equilibrium pH of the raffinate (the aqueous phase after extraction).
 - Determine the concentrations of Sm and Nd in the raffinate using a suitable analytical technique.
 - The concentration of Sm and Nd in the loaded organic phase can be calculated by mass balance.
- Data Calculation:
 - Distribution Coefficient (D): D = [M]org / [M]aq, where [M]org is the concentration of the metal in the organic phase and [M]aq is the concentration in the aqueous phase.
 - Separation Factor (βSm/Nd): βSm/Nd = D_Sm / D_Nd.

Protocol 2: Stripping of Sm and Nd from Loaded Organic Phase

Objective: To recover Sm and Nd from the PC88A-containing organic phase.

Materials:

- Loaded organic phase from Protocol 1.
- Stripping solution: Hydrochloric acid (HCl) at various concentrations (e.g., 1 M, 2 M, 4 M).
- Separatory funnels.
- Mechanical shaker.
- Analytical instrument for determining Sm and Nd concentrations.

Procedure:

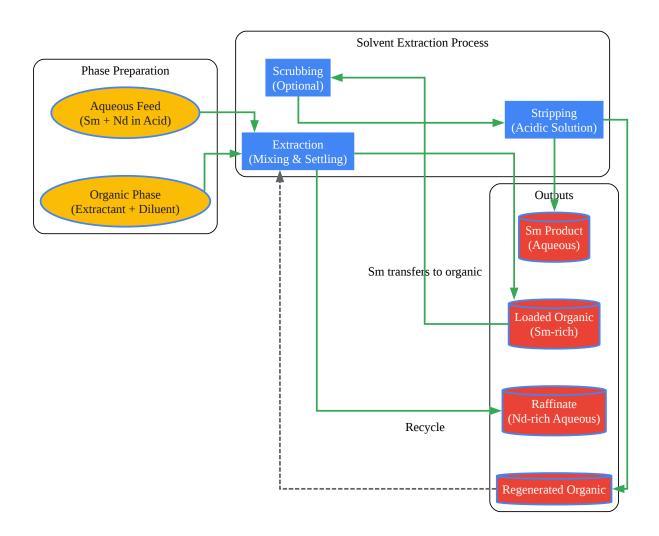


· Stripping:

- In a separatory funnel, mix the loaded organic phase with the stripping solution at a specific phase ratio (e.g., O/A = 1).
- Shake the funnel for a sufficient time (e.g., 30 minutes) to allow for the transfer of Sm and
 Nd from the organic to the aqueous phase.
- Allow the phases to separate.
- Analysis:
 - Separate the two phases.
 - Analyze the concentration of Sm and Nd in the aqueous strip solution.
- Calculate Stripping Efficiency:
 - Stripping Efficiency (%) = (Amount of metal in strip solution / Amount of metal in loaded organic) x 100.

Visualizations

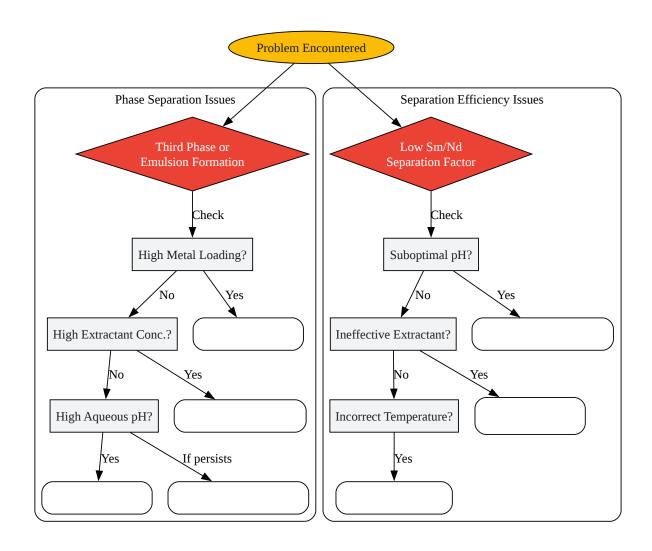




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Caption: General workflow for Sm/Nd separation by solvent extraction.





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Caption: Troubleshooting decision tree for Sm/Nd solvent extraction.



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